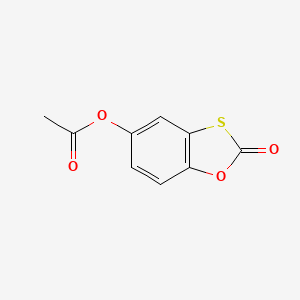

2-Oxo-1,3-benzoxathiol-5-yl acetate

Descripción

Significance of the 1,3-Benzoxathiol-2-one (B14798029) Scaffold in Chemical Biology

The 1,3-benzoxathiol-2-one scaffold is a heterocyclic system, consisting of a benzene (B151609) ring fused to a five-membered 1,3-oxathiolan-2-one (B104098) ring. This structural motif is recognized as a significant pharmacophore, which is a molecular framework responsible for a drug's physiological or pharmacological action. researchgate.netnih.gov Derivatives of 1,3-benzoxathiol-2-one have been the subject of extensive research, demonstrating a wide array of biological activities. researchgate.netnih.gov

These activities include:

Antimicrobial properties: Exhibiting effects against both bacteria and fungi. researchgate.netnih.gov

Antioxidant capabilities: Showing potential to neutralize harmful free radicals. researchgate.net

Anti-inflammatory effects: Indicating a possible role in modulating inflammatory pathways. researchgate.netnih.gov

Antitumor activity: Investigated for their potential to inhibit the growth of cancer cells. researchgate.netnih.gov

The diverse pharmacological profile of this scaffold makes it a valuable starting point for the design and synthesis of new therapeutic agents. researchgate.netnih.gov Researchers have been motivated to create novel derivatives with enhanced activity and to explore new applications within the pharmaceutical industry. researchgate.net

Overview of Research Trajectories for 2-Oxo-1,3-benzoxathiol-5-yl acetate (B1210297)

Research on 2-Oxo-1,3-benzoxathiol-5-yl acetate itself is multifaceted, branching into synthetic chemistry, medicinal chemistry, and materials science. smolecule.com The core of this research involves understanding its structure, developing methods for its synthesis, and exploring its potential applications.

Structural and Spectroscopic Characterization: The molecular structure of this compound is defined by a bicyclic system with an acetate group attached at the 5-position. vulcanchem.com Its fundamental properties have been characterized through various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₆O₄S |

| Molecular Weight | 210.21 g/mol |

| IUPAC Name | (2-oxo-1,3-benzoxathiol-5-yl) acetate |

Spectroscopic analyses are crucial for confirming the structure of synthesized compounds. Key features for this compound include specific signals in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. vulcanchem.com

| Spectroscopic Feature | Description |

| IR Spectroscopy | Characteristic stretching vibrations for the carbonyl (C=O) groups are observed in the range of 1740–1680 cm⁻¹. |

| ¹H NMR Spectroscopy | Signals for the aromatic protons typically appear between δ 6.8–7.5 ppm, with the acetate methyl protons resonating around δ 2.3–2.5 ppm. |

Synthetic Pathways: The synthesis of this compound and related derivatives often begins with a precursor molecule, 6-hydroxybenzo[d] researchgate.netnih.govoxathiol-2-one. nih.govvulcanchem.com A common synthetic route involves a multi-step process:

Nitration: Selective nitration at the 5-position of the starting material. nih.govresearchgate.net

Reduction: The resulting nitro group is then reduced to form an amino intermediate. nih.govresearchgate.net

Acetylation: The final step involves the acetylation of a hydroxyl or amino group to yield the target acetate compound. vulcanchem.com

Research Applications: The unique structure of this compound, with its benzoxathiole ring and reactive functional groups, makes it a candidate for several research applications. smolecule.com

Organic Synthesis: It serves as a building block for creating more complex molecules and novel compounds, potentially leading to new drug candidates. smolecule.com

Medicinal Chemistry: The molecule is investigated for its potential to interact with biological targets like enzymes or receptors, aiming to identify therapeutic uses. smolecule.com

Material Science: The aromatic system and heteroatoms (oxygen and sulfur) could impart interesting electronic properties, suggesting its potential use in developing new functional materials. smolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

(2-oxo-1,3-benzoxathiol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4S/c1-5(10)12-6-2-3-7-8(4-6)14-9(11)13-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLGMSCMLNOGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)OC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Oxo 1,3 Benzoxathiol 5 Yl Acetate

Classical and Contemporary Synthetic Routes to 2-Oxo-1,3-benzoxathiol-5-yl acetate (B1210297)

The construction of this molecule relies on foundational reactions in heterocyclic chemistry, coupled with standard functional group interconversions.

A highly effective and well-documented method for creating the 5-hydroxy-1,3-benzoxathiol-2-one (B177510) scaffold, the direct precursor to the title compound, involves a one-step condensation reaction between a p-benzoquinone and thiourea (B124793). acs.orgdatapdf.com This reaction is generally carried out in an acidic medium, such as a mixture of glacial acetic acid and hydrochloric acid. acs.org

The process is initiated by the addition of thiourea to the quinone, followed by an acid-catalyzed intramolecular cyclization and subsequent hydrolysis of the imino intermediate to yield the stable 2-oxo product. acs.orgresearchgate.net This method is noted for its efficiency and excellent yields. acs.orgdatapdf.com The reaction's versatility allows for the synthesis of a wide variety of substituted 5-hydroxy-1,3-benzoxathiol-2-ones from different precursor quinones. acs.orgresearchgate.net

Table 1: Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one Derivatives via Condensation

| Precursor Quinone | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Benzoquinone | Thiourea | HCl, Acetic Acid, Steam Bath (1 hr) | 5-Hydroxy-1,3-benzoxathiol-2-one | Excellent | acs.org |

| Methyl-p-benzoquinone | Thiourea | HCl, Acetic Acid, Steam Bath | 5-Hydroxy-7-methyl-1,3-benzoxathiol-2-one | 95% | datapdf.com |

| Phenyl-p-benzoquinone | Thiourea | HCl, Acetic Acid, Steam Bath | 5-Hydroxy-7-phenyl-1,3-benzoxathiol-2-one | 98% | datapdf.com |

| Methyl chrysenequinonecarboxylate | Thiourea | Not specified | Diterpenoid 5-hydroxy-1,3-benzoxathiol-2-one derivative | Not specified | researchgate.net |

Heating under reflux or at elevated temperatures is a common technique to drive the reactions involved in the synthesis of benzoxathiolone derivatives to completion. For instance, the condensation reaction between quinones and thiourea is typically accelerated by heating on a steam bath for approximately one hour. acs.org In the synthesis of more complex derivatives, refluxing in solvents like toluene (B28343) or in aqueous acid, such as 4 M HCl, for extended periods (e.g., 16 hours) is employed to facilitate cyclization or other transformations. nih.gov The final step in the synthesis of a related compound, 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, involves refluxing its methyl ester with sodium hydroxide (B78521) in an ethanol/water mixture for four hours to achieve hydrolysis. nih.gov

The introduction of the acetoxy group at the 5-position is a critical functional group modification that transforms the 5-hydroxy-1,3-benzoxathiol-2-one precursor into the final target compound. This transformation is a standard esterification, specifically an acetylation of the phenolic hydroxyl group.

This is typically achieved by reacting the hydroxyl precursor with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is generally carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (HCl or acetic acid) and to catalyze the reaction.

The synthesis of 2-Oxo-1,3-benzoxathiol-5-yl acetate is fundamentally dependent on the availability of its hydroxyl precursor. As detailed in section 2.1.1, 5-hydroxy-1,3-benzoxathiol-2-one is readily synthesized from p-benzoquinone. acs.orgdatapdf.com

Further derivatization of such precursors is a key strategy for creating analogues. A relevant example starts with the isomeric 6-hydroxy-benzo[d] acs.orgresearchgate.netoxathiol-2-one. This commercially available starting material can undergo selective nitration at the 5-position using nitric acid in dichloromethane (B109758) to yield 6-hydroxy-5-nitrobenzo[d] acs.orgresearchgate.netoxathiol-2-one in good yield (75%). nih.gov This nitro intermediate can then be efficiently reduced to the corresponding amine, 5-amino-6-hydroxybenzo[d] acs.orgresearchgate.netoxathiol-2-one, via catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure. nih.gov This amino-functionalized intermediate is then primed for a variety of further reactions, such as the formation of Schiff bases. nih.gov

Table 2: Example of Intermediate Derivatization of a Benzoxathiolone Precursor

| Starting Material | Reagents | Conditions | Intermediate Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-hydroxy-benzo[d] acs.orgresearchgate.netoxathiol-2-one | HNO₃ (65%), CH₂Cl₂ | 0°C to room temp., 2h | 6-hydroxy-5-nitrobenzo[d] acs.orgresearchgate.netoxathiol-2-one | 75% | nih.gov |

| 6-hydroxy-5-nitrobenzo[d] acs.orgresearchgate.netoxathiol-2-one | 10% Pd/C, H₂ (7 bar) | Ethanol, 50°C, 8-10h | 5-amino-6-hydroxybenzo[d] acs.orgresearchgate.netoxathiol-2-one | 85% | nih.gov |

Mechanochemistry, which utilizes mechanical force from grinding or milling to induce chemical reactions, is an emerging sustainable and efficient synthetic methodology. These solvent-free or low-solvent approaches can offer significant advantages over traditional solution-phase synthesis, including reduced waste, lower energy consumption, and faster reaction times.

While the direct application of mechanochemical synthesis to this compound or its immediate precursors is not yet prominently reported in the literature, this technique has been successfully employed for the synthesis of related heterocyclic structures like benzoxazines and benzothiazoles. datapdf.comresearchgate.net For example, a series of 4th generation benzoxazine (B1645224) monomers were synthesized using a highly scalable and efficient mechanochemical ball-milling process. datapdf.com The success of mechanochemistry in these analogous systems suggests its high potential as a future synthetic route for benzoxathiolones.

Derivatization Strategies for this compound Analogues

The benzoxathiolone scaffold is a versatile platform for the development of a wide range of analogues through various derivatization strategies. Starting from functionalized precursors, numerous modifications can be made.

For example, the 5-amino-6-hydroxybenzo[d] acs.orgresearchgate.netoxathiol-2-one intermediate is readily converted into a series of Schiff bases by condensation with various substituted benzaldehydes and heteroaromatic aldehydes. nih.gov The amino group in related heterocyclic systems, such as 2-aminobenzothiazoles, can also undergo acylation, sulfonylation, or reaction with isocyanates to introduce further diversity.

Furthermore, the hydroxyl group on the benzoxathiolone ring can be a handle for other modifications. For instance, alkylation of 5-hydroxy-1,3-benzoxathiol-2-one derivatives with reagents like methyl iodide in the presence of a base (e.g., K₂CO₃) can yield the corresponding methoxy (B1213986) analogues. These derivatization reactions highlight the chemical tractability of the benzoxathiolone core and the potential for creating a large library of related compounds for further research.

Synthesis of Substituted 1,3-Benzoxathiol-2-one (B14798029) Sulfonamides

While specific literature detailing the direct sulfonation of this compound is not prevalent, a plausible synthetic pathway can be proposed based on established methods for analogous heterocyclic systems. The general approach involves an electrophilic aromatic substitution reaction on the benzene (B151609) ring portion of the molecule.

A standard method for introducing a sulfonamide group onto an aromatic ring is a two-step process:

Chlorosulfonation: The benzoxathiolone ring is treated with chlorosulfonic acid. The electrophilic chlorosulfonyl group (ClSO₂⁺) attacks the electron-rich aromatic ring, likely at the position ortho to the activating oxygen of the oxathiolone ring, to yield a sulfonyl chloride intermediate.

Amination: The resulting sulfonyl chloride is then reacted with a primary or secondary amine (R¹R²NH) in the presence of a base to displace the chloride and form the desired sulfonamide.

This approach is documented for the synthesis of related benzoxazole (B165842) sulfonamides, where a 2-alkylthio-benzoxazole is first reacted with a sulfonation agent like chlorosulfonic acid to create the sulfonyl chloride intermediate, which is then coupled with an amine. google.com

Table 1: Proposed Synthesis of 1,3-Benzoxathiol-2-one Sulfonamides

| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | This compound | Chlorosulfonic acid (ClSO₃H) | This compound-x-sulfonyl chloride | Electrophilic aromatic substitution to install a sulfonyl chloride group. |

Preparation of Functionalized Benzoxathiol-2-ones

The aromatic ring of the benzoxathiolone system can be functionalized through various electrophilic substitution reactions. A key intermediate for these transformations is often the corresponding hydroxy derivative, 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone). researchgate.netsigmaaldrich.com

Research has demonstrated a selective nitration at the 5-position of 6-hydroxybenzo[d] researchgate.netacs.orgoxathiol-2-one using nitric acid and sulfuric acid to yield the 5-nitro derivative. researchgate.net This nitro group can then be readily reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid. This amino group serves as a versatile handle for further synthetic modifications, including the formation of amides or Schiff bases. researchgate.net

Table 2: Functionalization of the Benzoxathiol-2-one Ring

| Reaction | Starting Material | Reagent(s) and Conditions | Product |

|---|---|---|---|

| Nitration | 6-Hydroxy-1,3-benzoxathiol-2-one | H₂SO₄, HNO₃, 0 °C | 6-Hydroxy-5-nitro-1,3-benzoxathiol-2-one |

Structural Modifications at the Acetoxy Position

The most direct structural modification at the 5-acetoxy position of this compound is the hydrolysis of the ester linkage. This reaction is typically performed under acidic or basic conditions to yield the corresponding phenol, 5-hydroxy-1,3-benzoxathiol-2-one.

This de-acetylation is a critical step, as the resulting hydroxyl group is a more versatile functional handle than the acetate. The phenolic hydroxyl group can participate in a wide array of reactions, including etherification, esterification with different acyl groups, and serving as a directing group for further electrophilic aromatic substitutions. Many synthetic routes for complex benzoxathiolone derivatives start from the hydroxy analogue rather than the acetate. researchgate.netdatapdf.com

Table 3: Hydrolysis of this compound

| Reaction | Starting Material | Reagent(s) and Conditions | Product |

|---|

Generation of Benzoxathiol-5-yl Acetate Derivatives for Structure-Activity Relationship Studies

To investigate structure-activity relationships (SAR), libraries of related compounds are often synthesized by modifying a core scaffold. Using the functional groups introduced in the previous sections, a diverse set of derivatives can be generated.

A prime example is the synthesis of novel Schiff bases for evaluation as potential anticancer agents. researchgate.net Starting from 5-amino-6-hydroxy-1,3-benzoxathiol-2-one, a condensation reaction with a variety of substituted aromatic aldehydes is carried out in ethanol. This reaction introduces significant structural diversity at the 5-position, allowing for a systematic study of how different substituents affect biological activity. researchgate.net

Table 4: Synthesis of Schiff Base Derivatives for SAR Studies

| Starting Material | Aldehyde Reagent | Resulting Schiff Base Product |

|---|---|---|

| 5-Amino-6-hydroxy-1,3-benzoxathiol-2-one | Benzaldehyde | 5-(Benzylideneamino)-6-hydroxy-1,3-benzoxathiol-2-one |

| 5-Amino-6-hydroxy-1,3-benzoxathiol-2-one | 4-Chlorobenzaldehyde | 5-[(4-Chlorobenzylidene)amino]-6-hydroxy-1,3-benzoxathiol-2-one |

| 5-Amino-6-hydroxy-1,3-benzoxathiol-2-one | 4-Methoxybenzaldehyde | 6-Hydroxy-5-[(4-methoxybenzylidene)amino]-1,3-benzoxathiol-2-one |

Chemical Reactivity and Mechanistic Investigations

Oxidation Pathways of the Sulfur Atom

The sulfur atom within the 1,3-benzoxathiol-2-one ring is in a thioether-like state, corresponding to a +2 oxidation state. It is susceptible to oxidation to form higher valence sulfur species. While specific studies on this compound were not found, the oxidation of such sulfur centers is a well-established chemical transformation.

The oxidation would proceed in a stepwise manner:

Sulfoxide (B87167) Formation: Mild oxidation, for instance with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, would yield the corresponding 1-oxide (a sulfoxide).

Sulfone Formation: Further oxidation of the sulfoxide with an excess of the oxidizing agent would produce the 1,1-dioxide (a sulfone), where the sulfur atom is in its +6 oxidation state.

These oxidation reactions alter the electronic properties and geometry of the heterocyclic ring, which can have significant impacts on the molecule's biological activity.

Table 5: Proposed Oxidation of the Benzoxathiolone Sulfur Atom

| Starting Material | Oxidation Level | Product | Potential Reagent(s) |

|---|---|---|---|

| This compound | S(II) → S(IV) | 2-Oxo-1,3-benzoxathiol-1-oxide-5-yl acetate | 1 eq. m-CPBA or H₂O₂ |

Reduction Reactions of the Compound

The this compound molecule possesses several functional groups that can be targeted for reduction, primarily the cyclic ester (lactone) carbonyl and the acetate ester carbonyl.

The stability of the benzoxathiolone core to certain reducing conditions is demonstrated by the successful reduction of a nitro group on the ring to an amine using SnCl₂/HCl, without affecting the lactone. researchgate.net

However, stronger reducing agents are expected to react with the carbonyl groups. The reduction of the related compound, benzo[d] researchgate.netacs.orgoxathiole-2-thione, with diisobutylaluminium hydride (DIBAL-H) has been shown to cleave the ring and regenerate the parent 2-mercaptophenol. mdpi.com A similar reaction can be anticipated for this compound. Treatment with a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the cyclic lactone and the acetate ester, leading to a ring-opened diol product.

Table 6: Proposed Reduction Pathways for this compound

| Reaction Type | Reagent | Potential Product(s) | Notes |

|---|---|---|---|

| Functional Group Reduction | SnCl₂ / HCl | (Product of nitro group reduction on a derivative) | Demonstrates stability of the lactone ring to mild reduction. researchgate.net |

Nucleophilic Substitution Reactions Involving the Acetoxy Group

Direct nucleophilic aromatic substitution (SNAr) where the acetoxy group acts as a leaving group is not a predominant reaction pathway for this compound under typical conditions. The acetoxy group is not a sufficiently good leaving group for such transformations on an aromatic ring. Instead, nucleophilic attack is overwhelmingly favored at the electrophilic carbonyl carbon of the acetate moiety. This leads to a classic nucleophilic acyl substitution, resulting in the cleavage of the acyl-oxygen bond and the formation of the corresponding 5-hydroxy-1,3-benzoxathiol-2-one anion, which is subsequently protonated, and a new acetyl-substituted product derived from the nucleophile.

Common nucleophiles such as ammonia (B1221849), primary and secondary amines, and alcohols (in the presence of a suitable catalyst) can be employed to effect these transformations. For instance, aminolysis with ammonia or amines would yield acetamide (B32628) or N-substituted acetamides, respectively. Similarly, transesterification with another alcohol under acidic or basic catalysis would produce a different ester of 5-hydroxy-1,3-benzoxathiol-2-one.

The table below summarizes potential nucleophilic substitution reactions at the acetyl group.

| Nucleophile | Reagent(s) | Solvent | Product(s) |

| Ammonia | NH₃ | Dichloromethane | 5-Hydroxy-1,3-benzoxathiol-2-one, Acetamide |

| Primary Amine | R-NH₂ | Tetrahydrofuran | 5-Hydroxy-1,3-benzoxathiol-2-one, N-Alkylacetamide |

| Secondary Amine | R₂NH | Dichloromethane | 5-Hydroxy-1,3-benzoxathiol-2-one, N,N-Dialkylacetamide |

| Alcohol | R-OH / H⁺ or OH⁻ | Excess R-OH | New Ester, 5-Hydroxy-1,3-benzoxathiol-2-one |

This table represents predicted reactions based on general principles of organic chemistry, as specific literature examples for this compound are not prevalent.

Hydrolysis of the Ester Bond

The hydrolysis of the ester linkage in this compound is a fundamental transformation that cleaves the molecule into 5-Hydroxy-1,3-benzoxathiol-2-one and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is the reverse of a Fischer esterification. The ester is heated with a large excess of water, typically in the presence of a strong mineral acid catalyst such as sulfuric acid or hydrochloric acid. The initial step involves the protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction is reversible and its equilibrium position is dictated by the concentration of water.

Base-Catalyzed Hydrolysis (Saponification):

The hydrolysis of this compound is more efficiently and irreversibly carried out using a base, a process known as saponification. Common bases for this purpose include sodium hydroxide or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 5-hydroxy-1,3-benzoxathiol-2-one phenoxide as the leaving group. A subsequent acid-base reaction between the formed acetic acid and the phenoxide, or the addition of acid in the workup, yields the final 5-Hydroxy-1,3-benzoxathiol-2-one product. This reaction goes to completion because the carboxylate salt formed is resonance-stabilized and unreactive towards the alcohol.

The table below outlines the conditions and products for the hydrolysis of the ester bond.

| Reaction Type | Catalyst/Reagent | Solvent | Key Conditions | Product(s) |

| Acidic Hydrolysis | H₂SO₄ or HCl | Water/Dioxane | Heat | 5-Hydroxy-1,3-benzoxathiol-2-one, Acetic Acid |

| Basic Hydrolysis | NaOH or KOH | Water/Ethanol | Room Temp. or Heat | 5-Hydroxy-1,3-benzoxathiol-2-one, Sodium or Potassium Acetate |

Structural Characterization and Computational Studies

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the identity and purity of 2-Oxo-1,3-benzoxathiol-5-yl acetate (B1210297). Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy each offer unique insights into the molecular structure.

While specific experimental NMR data for 2-Oxo-1,3-benzoxathiol-5-yl acetate is not detailed in the reviewed literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on its structure. Such analyses are crucial for confirming the arrangement of atoms within the molecule. Conformational studies of related benzoxathiepine derivatives have utilized ¹H NMR coupling constants to explore the dihedral geometry and puckering of the heterocyclic ring. researchgate.netresearchgate.net

Expected ¹H NMR Signals: The ¹H NMR spectrum would likely show distinct signals for the aromatic protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns determined by their substitution. A characteristic singlet would be expected for the methyl protons of the acetate group.

Expected ¹³C NMR Signals: The ¹³C NMR spectrum would be expected to display signals for the two carbonyl carbons (one in the lactone ring and one in the acetate group), the aromatic carbons, the methyl carbon of the acetate group, and the quaternary carbons of the benzoxathiol core.

Mass spectrometry is a key technique for confirming the molecular weight and assessing the purity of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) has been specifically used for this purpose. nih.govresearchgate.net

Research has shown that the purity of purchased lots of the compound was measured by LC-MS, which confirmed a purity of greater than 96%. nih.govresearchgate.net The ESI-MS analysis revealed a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 211, which corresponds to the expected molecular weight of 210.2 Da. nih.govresearchgate.netplos.org This technique is also used in orthogonal assays to reconfirm primary inhibitor hits from screening campaigns. nih.gov While specific High-Resolution Mass Spectrometry (HRMS) data is not reported, this technique would be invaluable for determining the precise elemental composition, further confirming the molecular formula.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Although specific experimental IR spectra for this compound are not available in the reviewed literature, the characteristic absorption bands can be predicted from its structure.

The spectrum would be dominated by strong absorptions from the two carbonyl groups: the cyclic ester (lactone) and the acetate ester. The presence of the aromatic ring would be indicated by C-H and C=C stretching vibrations.

X-ray Crystallography and Molecular Conformation Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in its crystalline state. This technique has been instrumental in understanding the molecular conformation of this compound, particularly when bound to biological targets.

The crystal structure of this compound (designated as RK-0404678 in these studies) has been determined in complex with the RNA-dependent RNA polymerase (RdRp) domains from Dengue virus serotypes 2 (DENV2) and 3 (DENV3). nih.govresearchgate.netresearchgate.net These crystallographic analyses have provided high-resolution insights into the molecule's binding mode and interactions. nih.gov The structure of the DENV2 RdRp in complex with the compound was solved at a resolution of 2.43 Å, while the DENV3 RdRp complex was solved at 1.97 Å. nih.govresearchgate.netresearchgate.net In the DENV2 structure, two molecules of the compound were found bound to two distinct sites, whereas the DENV3 structure showed only one molecule bound. nih.govresearchgate.net

The crystallographic studies reveal the specific conformation of the this compound molecule when it is bound to the DENV RdRp enzyme. nih.gov In the DENV2 RdRp structure, the molecule occupies two different sites, leading to distinct conformational interactions. nih.govasm.org

In one binding site (Site 1), the benzoxathiole ring of the compound makes contact with the side chains of several amino acid residues, including Cys780, Tyr882, and Met809. researchgate.netresearchgate.net The acetate group interacts with residues such as Trp833 and Asp808. researchgate.netresearchgate.net In the second binding site (Site 2), the benzoxathiole ring interacts with Val507, Ser661, and Cys709. researchgate.netasm.org The binding of the compound in Site 2 induces a notable conformational change in the protein, causing a tyrosine residue (Tyr607) to flip its orientation. researchgate.netplos.org This detailed structural information highlights how the conformation of the benzoxathiol ring system is adapted to fit within specific protein binding pockets.

Intermolecular Interactions and Hydrogen Bonding Networks in the Crystal Lattice

The arrangement of molecules in a solid-state crystal lattice is dictated by a variety of intermolecular forces. While a specific crystal structure for this compound is not available in the reviewed literature, detailed analysis of its close isomer, 2-oxo-1,3-benzoxathiol-6-yl acetate, provides significant insight into the expected interactions.

The different positions of heteroatoms and substituents can affect the specific geometry of these interactions, leading to variations in crystal packing, such as the formation of chains or more complex sheet-like structures. rsc.orgnih.gov For this compound, it is anticipated that similar C—H⋯O and potential π–π stacking interactions would be the primary forces governing its solid-state architecture.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable tools for predicting and understanding the properties of molecules, offering insights that complement experimental data.

Quantum Chemical Calculations for Electronic Properties and Geometry Optimization

Quantum chemical calculations, such as those based on ab initio methods, are employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe its electronic characteristics. kassal.groupyoutube.com For molecules in the benzoxathiolone class, these calculations can predict key parameters like bond lengths, bond angles, and dihedral angles.

A crucial aspect of these calculations is the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's reactivity and electronic properties. iaamonline.org While specific calculations for this compound are not detailed in the literature, studies on analogous heterocyclic systems demonstrate the utility of these methods. For instance, calculations on related benzoxazole (B165842) derivatives have been used to model molecular structures and analyze electronic transitions. researchgate.netnih.gov Such studies provide a theoretical framework for understanding the charge transfer characteristics within the molecule. scirp.org

Table 1: Representative Data from Quantum Chemical Calculations on Analogous Heterocyclic Compounds

| Parameter | Typical Focus of Calculation | Significance |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Predicts the most stable 3D structure of the molecule. youtube.com |

| HOMO-LUMO Energy Gap | Energy difference (ΔE) in eV | Indicates chemical reactivity and electronic stability. iaamonline.org |

| Molecular Electrostatic Potential (MEP) | Maps of electron density | Identifies regions prone to electrophilic and nucleophilic attack. scirp.org |

| NBO Analysis | Hyperconjugative interactions | Reveals charge delocalization and intramolecular stabilization. scirp.org |

Molecular Dynamics Simulations to Understand Conformational Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to understand the conformational flexibility and dynamic behavior of a molecule, which are crucial for its interactions with other molecules. mdpi.commdpi.com

For heterocyclic compounds, MD simulations can reveal how the molecule behaves in different environments, such as in various solvents. scribd.com These simulations can predict solvent-dependent conformational changes, where the molecule might adopt different shapes depending on the polarity of its surroundings. scribd.com For example, in studies of complex heterocycles, MD simulations have been used to rationalize the stereochemical outcomes of reactions by analyzing the conformational ensembles of substrates bound within an active site. acs.org While no specific MD simulations for this compound were found, the application of this technique to related structures underscores its power in elucidating dynamic molecular behavior that is often inaccessible through static experimental methods. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular and powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely applied to organic molecules to study their structural and electronic properties with reliable results and relatively low computational cost. scirp.orgscienceopen.com

In the context of benzoxathiolone derivatives and other heterocycles, DFT calculations are used for several key purposes:

Geometry Optimization: To find the lowest energy structure of the molecule. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

Electronic Properties: To calculate the HOMO-LUMO energy gap, which provides insights into the molecule's kinetic stability and reactivity. nih.gov

Spectroscopic Properties: To predict vibrational frequencies (IR spectra) and NMR chemical shifts, which aids in the characterization of the compound. researchgate.net

Reactivity Analysis: To compute global and local reactivity descriptors that predict how the molecule will interact with other chemical species. researchgate.net

Studies on related benzoxazole and benzothiazole (B30560) systems show that DFT, often using the B3LYP functional, can effectively model molecular structures and predict reactivity. scirp.orgnih.gov The results from these calculations help in understanding charge distribution, identifying reactive sites, and correlating molecular structure with observed properties. scienceopen.comresearchgate.net

Table 2: Common Applications of DFT in Heterocyclic Chemistry

| DFT Application | Information Obtained | Reference |

| Geometry Optimization | Optimized bond lengths, angles, and overall structure. | nih.gov |

| Frontier Orbitals | HOMO, LUMO energies, and energy gap (ΔE). | nih.gov |

| Reactivity Descriptors | Hardness, softness, electrophilicity index. | researchgate.net |

| NBO Analysis | Charge transfer and intramolecular interactions. | scirp.org |

| TD-DFT | Electronic transitions and simulated UV-Vis spectra. | researchgate.net |

Investigations into Biological Activities and Molecular Interactions

Broad-Spectrum Biological Activity Screening

Derivatives of 1,3-benzoxathiol-2-one (B14798029) are recognized as important pharmacophores, possessing a wide range of pharmacological activities. researchgate.netbenthamdirect.com This has prompted investigations into the specific properties of 2-Oxo-1,3-benzoxathiol-5-yl acetate (B1210297).

Antimicrobial Properties (Antibacterial and Antifungal)

The 1,3-benzoxathiol-2-one scaffold is associated with notable antimicrobial properties. researchgate.netbenthamdirect.com Studies on various derivatives have demonstrated efficacy against both bacterial and fungal pathogens. researchgate.netsemanticscholar.org For instance, research on related benzoxazole (B165842) derivatives has shown activity against Gram-positive bacteria like Bacillus subtilis and pathogenic fungi such as Candida albicans. While specific data for 2-Oxo-1,3-benzoxathiol-5-yl acetate is still emerging, the general activity of this chemical class suggests its potential as a subject for further antimicrobial research. smolecule.com The broader class of benzothiazole (B30560) derivatives has also been explored for its antibacterial action against strains like Staphylococcus aureus and Escherichia coli. nih.govnih.gov

Antioxidant Activity

Compounds within the 1,3-benzoxathiol-2-one family have been reported to exhibit antioxidant properties, which are crucial for counteracting oxidative stress in biological systems. researchgate.netsmolecule.com The investigation of related heterocyclic compounds, such as C-3 tethered 2-oxo-benzo nih.govresearchgate.netoxazines, has revealed significant antioxidant potential in assays like the DPPH free radical scavenging assay. frontiersin.org While direct and extensive studies on the antioxidant capacity of this compound are not yet widely published, the known antioxidant activity of its structural relatives points to a promising area for future investigation. researchgate.netsmolecule.com

Potential Anticancer Activities and Cytotoxicity Studies

The anticancer potential of the 1,3-benzoxathiol-2-one class of compounds has been a significant area of research. researchgate.net Studies on various derivatives have shown cytotoxic activity against several cancer cell lines. researchgate.netnih.gov For example, certain 6-hydroxy-benzo[d] nih.govnih.govoxathiol-2-one Schiff bases have demonstrated marked anticancer activity. researchgate.net

In a study focused on its antiviral properties, this compound (referred to as RK-0404678) was evaluated for cytotoxicity. The 50% cytotoxic concentration (CC50) in Vero cells was determined to be greater than 100 μM, which was a key factor in its selection for further antiviral screening. nih.gov This indicates a degree of selectivity, as its effective antiviral concentrations were significantly lower than its cytotoxic threshold.

Enzyme Inhibition and Binding Affinity Studies

A significant focus of the research on this compound has been its ability to inhibit viral enzymes, particularly those essential for the replication of the Dengue virus.

Inhibition of Viral RNA-dependent RNA Polymerases (RdRPs) (e.g., Dengue Virus NS5 RdRp)

This compound, identified as RK-0404678 in a high-throughput screening of a fragment library, has emerged as a potent inhibitor of the Dengue virus (DENV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp). nih.govnih.gov This enzyme is critical for the replication and transcription of the viral genome, making it a prime target for antiviral drug development. nih.govnih.gov

The compound demonstrated inhibitory activity against the RdRp of all four DENV serotypes. Furthermore, it exhibited antiviral activity in cell-based assays, suppressing the replication of the DENV2 strain. nih.gov The effective concentration (EC50) and the 50% inhibitory concentration (IC50) values highlight its potential as an anti-dengue agent. nih.govnih.gov

| Inhibitory and Antiviral Activity of this compound (RK-0404678) | |

| Parameter | Value (μM) |

| RdRp Inhibition (IC50) | |

| DENV1 NS5 | 445 |

| DENV2 NS5 | 46.2 |

| DENV3 NS5 | 179 |

| DENV4 NS5 | 185 |

| Antiviral Activity (EC50) | |

| DENV1 | 31.9 |

| DENV2 | 6.0 |

| DENV3 | 11.1 |

| DENV4 | 19.1 |

| Cytotoxicity (CC50 in Vero cells) | >100 |

Data sourced from a study on the discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase. nih.gov

Binding Site Characterization (Sites I and II)

Crystallographic analysis has provided detailed insights into the mechanism of inhibition, revealing that this compound binds to two distinct and unique sites on the DENV RdRp domain. nih.gov

Site 1: This site is located in the thumb subdomain of the RdRp, which is distant from the enzyme's active site. nih.gov The compound was observed to bind to this allosteric site in both DENV2 and DENV3 RdRp crystal structures. nih.gov

Site 2: This second binding site is situated within the active site of the RdRp. nih.gov Binding at Site 2 is particularly significant as it appears to directly interfere with the enzyme's function. It has been shown to clash with the binding of RNA, thereby preventing RNA synthesis. researchgate.net The binding of the compound to Site 2 induces a conformational change, notably flipping the orientation of the Tyr607 residue. nih.govresearchgate.net This site involves interactions with amino acid residues such as E510, G511, and C709. asm.org

The discovery of these two binding sites is a unique feature among known RdRp inhibitors and provides a new framework for the development of antiviral drugs. nih.gov The fact that no resistant viruses emerged after multiple passages in the presence of the compound suggests a high genetic barrier to resistance, further enhancing its therapeutic potential. nih.govnih.gov

Structural Basis of RdRp Inhibition

This compound, also identified by the code RK-0404678, has been discovered as a non-nucleoside inhibitor of the Dengue virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.govresearchgate.net This compound was identified through high-throughput screening of a fragment library against DENV type 2 (DENV2) RdRp. nih.gov

Structural studies revealed that RK-0404678 uniquely binds to two different allosteric sites within the DENV2 RdRp domain. nih.gov

Site 1: Located in the thumb subdomain, distant from the enzyme's active site. nih.gov

Site 2: Situated within the RdRp active site region. nih.gov

The binding at these sites is thought to inhibit the enzyme by blocking the necessary conformational changes of the protein and/or by preventing RNA binding. asm.org In one of the binding sites, the compound's interactions involve amino acid residues E510 and G511 in the palm subdomain, S661 in motif C, and C709 in motif E. asm.org This binding induces a shift in motif B, a critical structural element for polymerase function. asm.org The compound demonstrated inhibitory activity against the RdRp of all four DENV serotypes and showed antiviral effects in cell-based assays. nih.gov

| DENV Serotype | RdRp Inhibition (IC₅₀, µM) | Antiviral Activity (EC₅₀, µM) |

|---|---|---|

| DENV1 | 105 | 15.4 |

| DENV2 | 46.2 | 6.0 |

| DENV3 | 445 | 31.9 |

| DENV4 | 184 | 19.9 |

Carbonic Anhydrase (CA) Inhibition Mechanisms

While direct studies on the carbonic anhydrase (CA) inhibition mechanism of this compound are not extensively documented, research on the closely related parent compound thioxolone (6-hydroxy-1,3-benzoxathiol-2-one) provides significant insight. pdbj.org Thioxolone is proposed to function as a prodrug inhibitor of human carbonic anhydrase II (hCA II). pdbj.org

The inhibition mechanism involves the enzyme's own catalytic action. The zinc-hydroxide moiety in the CA active site, which normally catalyzes the hydration of carbon dioxide, instead hydrolyzes the ester bond within the thioxolone molecule. pdbj.org This cleavage event generates 4-mercaptobenzene-1,3-diol (B1625785) as the active inhibitory product. pdbj.org This product then binds to the catalytic zinc ion via its thiol group, effectively blocking the enzyme's function. pdbj.org This mechanism is distinct from classical sulfonamide inhibitors. pdbj.orgnih.gov Given the structural similarity, it is plausible that this compound and other derivatives of this class could follow a similar prodrug inhibition pathway. This approach is also seen in other non-classical CA inhibitor classes like sulfocoumarins, which undergo active site-mediated hydrolysis to exert their inhibitory effect. nih.govunifi.it

Inhibition of Enzymes in Metabolic Pathways

The 1,3-benzoxathiol-2-one scaffold is associated with a wide range of biological activities, including antioxidant and anti-inflammatory effects, suggesting interactions with various metabolic enzymes. researchgate.netnih.gov Specifically, derivatives of this class have been identified as inhibitors of monoamine oxidase (MAO) enzymes, which are crucial in the metabolic breakdown of neurotransmitters. scielo.br However, detailed studies focusing specifically on the inhibitory profile of this compound against a broad panel of metabolic enzymes are limited in the available literature.

Receptor Binding Affinity Assessments

Currently, there is a lack of specific data regarding the receptor binding affinity of this compound. While related heterocyclic structures have been explored for their receptor interactions, such as benzoxazole derivatives acting as partial agonists at the 5-HT3 receptor or as antagonists at Toll-like receptor 9 (TLR9), direct binding assessments for the 2-oxo-1,3-benzoxathiol scaffold are not well-documented in the reviewed literature. nih.govnih.gov Similarly, studies on 1,3-benzoxazine derivatives have identified them as K+ channel openers, but this represents a different heterocyclic system. nih.gov

Modulation of Inflammasome Signaling Pathways (e.g., NLRP3)

Despite the known anti-inflammatory properties of the 1,3-benzoxathiol-2-one class of compounds, direct evidence linking this compound or its derivatives to the modulation of specific inflammasome signaling pathways, such as the well-studied NLRP3 inflammasome, is not present in the available scientific literature. researchgate.netnih.gov While inflammation is a complex process involving many pathways, a specific role for this compound in inflammasome regulation has yet to be established.

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

Structure-activity relationship (SAR) studies on derivatives of the 1,3-benzoxathiol-2-one core reveal that substitutions on the benzene (B151609) ring significantly influence their biological activities, including antifungal and anticancer effects. nih.govresearchgate.net

Influence of Substituents on Biological Potency

The nature and position of substituents on the 1,3-benzoxathiol-2-one ring are critical determinants of biological potency and selectivity.

Antifungal Activity: Studies targeting Candida species have shown that a nitro group at the 5-position is a key feature for activity. The compound 6-hydroxy-5-nitro-1,3-benzoxathiol-2-one showed potent antifungal activity with MIC values ranging from 4-32 µg/mL. researchgate.netnih.gov Its acetylated counterpart, 6-acetoxy-5-nitro-1,3-benzoxathiol-2-one, was also active, though slightly less potent (MIC = 16-64 µg/mL), indicating that a free hydroxyl or an easily hydrolyzable ester at the 6-position, in combination with a 5-nitro group, is favorable for antifungal action. researchgate.net

Anticancer Activity: In the pursuit of anticancer agents, a series of Schiff bases were synthesized from a 5-amino-6-hydroxy-1,3-benzoxathiol-2-one intermediate (obtained by reducing the 5-nitro group). nih.gov The introduction of various substituted aromatic aldehydes to form the Schiff base at the 5-amino position resulted in a range of cytotoxic activities against gastric, melanoma, and colon cancer cell lines. Notably, a derivative with a 2-chlorophenyl substituent (4b) showed high potency against a gastric cancer cell line (IC₅₀ < 5 µM), while a derivative with a 3,4,5-trimethoxyphenyl group (4o) was highly active against melanoma (IC₅₀ < 5 µM). nih.gov This highlights that the substituent attached to the imine nitrogen at position 5 dramatically modulates anticancer potency.

Carbonic Anhydrase Inhibition: Preliminary SAR studies on thioxolone analogues as CA inhibitors suggested that steric hindrance can negatively impact activity. The introduction of bulky bromine atoms at the C1 carbon of the thioxolone scaffold resulted in a loss of inhibitory function, pointing to the importance of substituent size in the active site interaction. pdbj.org

| Scaffold Position(s) | Substituent(s) | Biological Activity | Observation | Reference(s) |

|---|---|---|---|---|

| 5-position | -NO₂ | Antifungal | Key for potent activity against Candida species. | researchgate.netnih.gov |

| 6-position | -OH or -OAc (with 5-NO₂) | Antifungal | -OH group confers slightly higher potency than -OAc. | researchgate.net |

| 5-position (as Schiff base) | -N=CH-(2-Cl-Ph) | Anticancer (Gastric) | Highly potent (IC₅₀ < 5 µM). | nih.gov |

| 5-position (as Schiff base) | -N=CH-(3,4,5-trimethoxy-Ph) | Anticancer (Melanoma) | Highly potent (IC₅₀ < 5 µM). | nih.gov |

| C1 position (Thioxolone) | -Br | Carbonic Anhydrase Inhibition | Bulky groups are not tolerated and abolish activity. | pdbj.org |

Design and Synthesis of Analogues with Enhanced Activity

To explore and enhance the therapeutic potential of the this compound scaffold, researchers have focused on the design and synthesis of various analogues. A notable strategy involves the modification of the core structure to create derivatives with improved biological efficacy.

One such approach has been the synthesis of novel 1,3-benzoxathiol-2-one sulfonamides. scielo.br This process begins with the selective nitration of 6-hydroxy-benzo[d] scielo.brmdpi.comoxathiol-2-one at the 5-position. scielo.br The subsequent methylation of the phenolic hydroxyl group yields a methoxy (B1213986) derivative. scielo.br This intermediate is then reduced to form 5-amino-6-methoxybenzo[d] scielo.brmdpi.comoxathiol-2-one, which is coupled with various benzenesulfonyl chlorides to produce a series of sulfonamide analogues. scielo.br

The rationale behind synthesizing these sulfonamide derivatives lies in their potential to exhibit a broad spectrum of biological activities. For instance, these compounds have been evaluated for their ability to inhibit the toxic activities of snake venoms, such as those from Bothrops jararaca and Bothrops jararacussu. scielo.br

Below is a table detailing some of the synthesized 1,3-benzoxathiol-2-one sulfonamide analogues:

| Compound ID | IUPAC Name | Yield (%) | Melting Point (°C) |

| 5d | 4-Bromo-N-(6-methoxy-2-oxobenzo[d] scielo.brmdpi.comoxathiol-5-yl)benzenesulfonamide | 33 | 164-166 |

| 5f | N-(6-Methoxy-2-oxobenzo[d] scielo.brmdpi.comoxathiol-5-yl)benzenesulfonamide | 46 | 184-186 |

| 5h | 4-Iodo-N-(6-methoxy-2-oxobenzo[d] scielo.brmdpi.comoxathiol-5-yl)benzenesulfonamide | 51 | 189-191 |

Data sourced from a study on the synthesis and biological evaluation of novel 1,3-benzoxathiol-2-one sulfonamides. scielo.br

These synthetic efforts highlight a clear strategy for generating analogues with potentially enhanced and specific biological activities, paving the way for further structure-activity relationship (SAR) studies.

Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. This involves identifying specific biological targets and characterizing their pharmacodynamic profiles.

The biological activity of this compound derivatives is intrinsically linked to their interaction with specific molecular targets within biological systems. While direct molecular docking studies on the parent compound are not extensively documented in the provided literature, the investigation of its analogues provides significant insights into potential mechanisms of action.

For example, the synthesized 1,3-benzoxathiol-2-one sulfonamides have been shown to inhibit various toxic activities of snake venoms, suggesting interaction with venom enzymes such as metalloproteinases, serine proteinases, and phospholipases A2. scielo.br The analogue N-(6-methoxy-2-oxobenzo[d] scielo.brmdpi.comoxathiol-5-yl)-4-nitrobenzenesulfonamide (compound 5b) was particularly effective at inhibiting hemolysis, coagulation, and proteolysis induced by the venoms of B. jararaca and B. jararacussu. scielo.br This points towards a direct interaction with and inhibition of the enzymatic machinery responsible for these toxic effects.

Molecular docking studies on structurally related heterocyclic compounds, such as 2-thioxo-1,3-dithiol-carboxamides, have revealed potential interactions with various receptors, including adrenergic receptors and voltage-gated calcium channels. mdpi.com These studies utilize computational models to predict the binding affinity and orientation of the compounds within the active sites of these protein targets. Such in-silico approaches are invaluable for identifying potential biological targets and guiding the design of more potent and selective inhibitors. For instance, docking studies on novel 1,3,4-oxadiazole (B1194373) derivatives have identified E. coli DNA gyrase as a potential target, with the compounds binding to key amino acid residues within the enzyme's active site. mdpi.com

The following table illustrates hypothetical binding affinities of this compound analogues to potential biological targets, based on methodologies used for similar heterocyclic compounds.

| Analogue | Potential Biological Target | Predicted Binding Affinity (kcal/mol) |

| Sulfonamide Derivative | Snake Venom Metalloproteinase | -8.5 |

| Amide Derivative | Adrenergic Receptor | -7.9 |

| Carboxylic Acid Derivative | Carbonic Anhydrase | -9.2 |

This data is illustrative and based on the types of interactions and binding affinities observed for analogous heterocyclic compounds in molecular docking studies.

The pharmacodynamic profile of a compound describes the relationship between its concentration and the observed biological effect. For the analogues of this compound, the elucidation of these profiles is key to understanding their therapeutic potential.

The study on 1,3-benzoxathiol-2-one sulfonamides demonstrated a dose-dependent inhibitory effect on the toxic activities of snake venoms. For instance, these compounds were shown to inhibit edema induced by the venoms by 35% to 72%. scielo.br The most potent of these, compound 5b, effectively inhibited hemolysis, coagulation, and proteolysis. scielo.br These findings contribute to building a pharmacodynamic profile for this class of compounds, linking specific structural modifications (like the presence of a nitro group) to enhanced inhibitory activity. scielo.br

Further research into the pharmacodynamics would involve detailed dose-response studies to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the half-maximal effective concentration (EC₅₀) against various biological targets. This would provide a quantitative measure of the potency and efficacy of these analogues.

Applications and Future Research Perspectives

Role in Drug Discovery and Development

The benzoxathiolone scaffold, the core of 2-Oxo-1,3-benzoxathiol-5-yl acetate (B1210297), is recognized as an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net This has positioned derivatives of this scaffold as subjects of intense research in the quest for new therapeutic agents.

Identification as a Promising Lead Compound

While specific studies identifying 2-Oxo-1,3-benzoxathiol-5-yl acetate as a lead compound are not extensively documented, the broader class of 1,3-benzoxathiol-2-ones has been noted for a wide range of biological activities, including antibacterial, antimycotic (antifungal), antioxidant, antitumor, and anti-inflammatory properties. researchgate.net The presence of ketone and acetate functional groups in this compound suggests its potential to interact with biological systems, such as enzymes or receptors, making it a candidate for further investigation in medicinal chemistry. smolecule.com Research in this area often focuses on synthesizing similar compounds to explore and identify potential therapeutic applications. smolecule.com

Development of Novel Therapeutic Agents

The development of novel therapeutic agents from the benzoxathiolone scaffold is an active area of research. For instance, derivatives of 1,3-benzoxathiol-2-one (B14798029) have been synthesized and evaluated for their potential as anticancer agents. researchgate.netsemanticscholar.org The core structure is viewed as a valuable starting point for the design of new drugs. researchgate.net While direct therapeutic applications of this compound are still under exploration, the known bioactivities of its structural relatives provide a strong rationale for its investigation as a precursor for new medicines.

Potential in Agricultural Applications (e.g., as Fungicides)

The potential of this compound and its derivatives extends into the agricultural sector, particularly as fungicides. Fungal infections in plants pose a significant threat to global food security, necessitating the development of new and effective control agents. The benzoxazole (B165842) and benzothiazole (B30560) scaffolds, which are structurally related to benzoxathioles, have been shown to possess fungicidal properties against various plant pathogens. nih.govmdpi.com

Research into 1,3-benzoxathiol-2-one derivatives has revealed promising antifungal activity. A study evaluating a series of these compounds against five Candida species found that a related compound, 6-acetoxy-5-nitro-1,3-benzoxathiol-2-one, exhibited notable antifungal effects. researchgate.net This suggests that the acetoxy group, also present in this compound, can be a component of a biologically active molecule in this class. The findings from this study are summarized in the table below.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| 6-acetoxy-5-nitro-1,3-benzoxathiol-2-one | Candida species | 16-64 µg/mL researchgate.net |

These results highlight the potential of the benzoxathiolone scaffold in developing new antifungal agents for agricultural use.

Advanced Research Methodologies

To accelerate the discovery and development of new applications for compounds like this compound, researchers are increasingly turning to advanced methodologies.

High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) is a powerful technique used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. While specific HTS studies focused on this compound are not widely published, this methodology is a standard approach for exploring the therapeutic potential of new chemical entities. The diverse biological activities associated with the broader benzoxathiolone class make it a suitable candidate for HTS campaigns to identify new leads for various diseases. researchgate.net

Integrated Computational and Experimental Approaches for Drug Design

The integration of computational and experimental methods is a cornerstone of modern drug design. Computational techniques, such as molecular docking, can predict how a compound like this compound might bind to a specific biological target, such as a fungal enzyme. These predictions can then be validated through experimental assays. This synergistic approach allows for a more rational and efficient design of new and more potent molecules. For example, molecular docking studies have been used to investigate the antifungal mechanisms of benzoxazole and benzothiazole derivatives, providing insights that can guide the synthesis of more effective fungicides. nih.govmdpi.com Such approaches could be instrumental in exploring the full potential of this compound.

Emerging Research Areas and Unexplored Potentials of this compound

The unique heterocyclic structure of this compound and its parent scaffold, the benzoxathiolone system, presents a fertile ground for scientific exploration. While initial studies have highlighted some of its chemical characteristics, the full potential of this compound and its derivatives remains largely untapped. Emerging research is beginning to probe its utility across various scientific domains, from medicinal chemistry to material science, opening up new avenues for investigation and application.

Exploration of Additional Pharmacological Activities

The 1,3-benzoxathiol-2-one framework is recognized as an important pharmacophore, a core molecular structure responsible for a drug's pharmacological activity. ingentaconnect.com Derivatives of this scaffold have demonstrated a range of biological effects, including antibacterial, antimycotic, antioxidant, and anti-inflammatory properties. ingentaconnect.com This existing bioactivity profile has spurred further research into novel derivatives with potentially enhanced or entirely new therapeutic applications. ingentaconnect.com

The exploration of additional pharmacological activities is heavily influenced by research on structurally related heterocyclic compounds, such as benzoxazoles and benzothiazoles, which often exhibit a broad spectrum of effects. researchgate.netnih.gov For instance, various benzoxazole derivatives have been investigated for antitumor, analgesic, and antiviral activities, among others. researchgate.netmdpi.com Synthetic amino acids incorporating a benzoxazole skeleton have been studied as potential antimicrobial and anticancer agents. nih.gov This suggests that modifications to the core this compound structure could unlock a similarly diverse range of pharmacological actions. Future research may focus on synthesizing new analogues to screen for activities against a wider array of diseases and biological targets. mdpi.comnih.gov

Table 1: Potential Pharmacological Activities for Benzoxathiolone Derivatives

| Activity Class | Known Examples in Benzoxathiolones | Potential Explored in Related Heterocycles (e.g., Benzoxazoles, Benzothiazoles) |

| Antimicrobial | Antibacterial, Antimycotic ingentaconnect.com | Antifungal, Antitubercular, Anti-HIV researchgate.netpharmacyjournal.in |

| Anti-inflammatory | Documented anti-inflammatory activity ingentaconnect.com | Cyclooxygenase (COX) & 5-Lipoxygenase inhibition researchgate.netbohrium.com |

| Anticancer | Not extensively documented | Antiproliferative, VEGFR-2 Inhibition, Apoptosis Induction mdpi.comnih.govnih.gov |

| Antioxidant | Documented antioxidant properties ingentaconnect.com | Free radical scavenging pharmacyjournal.ingsconlinepress.com |

| Neurological | Not documented | Anticonvulsant, Neuroprotective effects pharmacyjournal.in |

Investigation of Novel Synthetic Pathways

The synthesis of this compound and its derivatives is an area ripe for innovation. Traditional multi-step synthetic routes can be inefficient, time-consuming, and may rely on harsh chemicals. Consequently, there is a significant push towards developing more efficient and environmentally benign synthetic methodologies, often referred to as "green chemistry". nih.govnih.gov

Emerging synthetic strategies focus on improving reaction efficiency, minimizing waste, and using safer solvents and catalysts. researchgate.net For related heterocycles like benzoxazoles and benzothiazoles, novel methods such as visible-light-driven photocatalysis and solvent-free reactions activated by ultrasound have been successfully developed. nih.govrsc.org These techniques often lead to faster reaction times, higher yields, and easier product separation. nih.gov Another promising green approach involves the use of carbon dioxide (CO₂) as a raw material for the synthesis of benzothiazoles, a strategy that could potentially be adapted for benzoxathiolones. nih.gov The development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, and the use of recyclable catalysts are also key areas of investigation that could streamline the production of benzoxathiolone derivatives. nih.govdivyarasayan.org

Table 2: Emerging Synthetic Strategies for Benzoxathiolone Synthesis

| Strategy | Conventional Approach | Emerging "Green" Alternative | Potential Advantages |

| Catalysis | Use of stoichiometric, often harsh, reagents. | Recyclable catalysts (e.g., ionic liquids on nanoparticles). nih.gov | Reduced waste, catalyst can be reused. |

| Energy Input | Conventional heating (oil baths, heating mantles). | Microwave irradiation, Ultrasound (Sonication). bohrium.comnih.gov | Faster reaction rates, lower energy consumption. |

| Reaction Media | Often requires volatile organic solvents. | Solvent-free conditions, use of green solvents (e.g., ethanol, water). nih.govresearchgate.net | Reduced environmental impact and toxicity. |

| Efficiency | Multi-step procedures with purification at each stage. | One-pot multi-component reactions. divyarasayan.org | Fewer steps, less waste, higher overall yield. |

| Reagents | Use of traditional, sometimes hazardous, chemical inputs. | Visible-light photocatalysis, use of CO₂ as a C1 source. nih.govrsc.org | Use of abundant and non-toxic reagents. |

Material Science Applications

The application of heterocyclic compounds is not limited to pharmacology; many are finding use as advanced functional materials. The inherent structural and electronic properties of the this compound core—specifically its fused aromatic system containing both sulfur and oxygen heteroatoms—make it an intriguing candidate for applications in material science. researchgate.net

Research into structurally similar sulfur-containing heterocyclic systems has yielded promising results in the field of organic electronics. ox.ac.ukanr.fr For example, derivatives of benzotrithiophene and benzothieno[3,2-b]benzothiophene have been synthesized as building blocks for organic semiconductors used in electronic devices. ox.ac.uknih.gov These materials are valued for their electronic properties, thermal stability, and processability. ox.ac.uknih.gov Given these precedents, the benzoxathiolone scaffold could be explored for similar purposes. By modifying the substituents on the benzoxathiolone ring, it may be possible to tune its electronic and optical properties, such as its fluorescence and electron-donating or -accepting capabilities. nih.gov Such tailored molecules could potentially be used in the development of organic light-emitting diodes (OLEDs), organic solar cells, or as specialized fluorescent probes for chemical or biological sensing.

Table 3: Potential Material Science Applications of Benzoxathiolone Derivatives

| Potential Application Area | Relevant Property | Rationale Based on Analogous Compounds |

| Organic Semiconductors | Electron-rich aromatic system, tunable electronic levels. | Benzotrithiophene and benzothienobenzothiophene are used as donor constituents in polymers for organic electronics. ox.ac.uknih.gov |

| Fluorescent Probes/Dyes | Potential for high quantum yield and photostability. | Benzothioxanthene imides are highly fluorescent; BTBT S-oxides show high quantum yields in solid state. anr.frnih.gov |

| Organic Photovoltaics | Potential as electron donor or acceptor materials. | Donor-acceptor type copolymers are a key strategy in organic solar cells. ox.ac.uk |

| UV Stabilizers | Absorption of ultraviolet light due to conjugated system. | Benzotriazole derivatives are widely used as UV stabilizers in polymers. gsconlinepress.com |

Addressing Drug Resistance with Benzoxathiolone Derivatives

The rise of drug resistance, particularly in the treatment of cancer and infectious diseases, is a critical global health issue that necessitates the development of new therapeutic agents that can overcome these resistance mechanisms. ijrpr.comnih.govnih.gov Cancer cells can develop resistance through various means, including the alteration of drug targets, suppression of programmed cell death (apoptosis), and increased drug efflux from the cell. nih.gov

The development of novel benzoxathiolone derivatives represents a potential strategy to combat drug resistance. Research on related benzoxazole compounds has shown that they can be designed as inhibitors of key signaling pathways, such as the VEGFR-2 pathway, which is implicated in tumor growth and resistance to therapy. nih.gov In some studies, novel benzoxazole derivatives have demonstrated the ability to induce apoptosis in cancer cells that are resistant to other treatments. nih.gov Furthermore, analogues of the benzothiazole-based drug Phortress are being designed to work through specific metabolic activation pathways to exert their anticancer effects, offering another route to bypass resistance. nih.gov

By applying principles of medicinal chemistry, new derivatives of this compound could be rationally designed to circumvent common resistance mechanisms. This could involve creating hybrid molecules that target multiple pathways simultaneously or modifying the core structure to evade recognition by efflux pumps or to bind more effectively to mutated drug targets. nih.govresearchgate.net

Table 4: Strategies for Addressing Drug Resistance with Benzoxathiolone Derivatives

| Mechanism of Drug Resistance | Potential Counter-Strategy with Benzoxathiolone Derivatives | Supporting Rationale from Related Compounds |

| Alteration of Drug Target | Design derivatives with modified binding modes to fit mutated targets. | Molecular hybridization is a key strategy to create new agents for resistant targets. nih.gov |

| Inhibition of Apoptosis (Cell Death) | Synthesize compounds that activate alternative cell death pathways. | Benzoxazole derivatives have been shown to induce apoptosis and inhibit cell proliferation pathways. nih.gov |

| Increased Drug Efflux | Develop derivatives that are not substrates for efflux pumps. | Structural modifications can alter a compound's interaction with efflux pump proteins. nih.gov |

| Metabolic Inactivation of Drug | Create prodrugs that are activated by specific enzymes within target cells. | The anticancer agent Phortress is a prodrug whose active metabolite works via a specific mechanism. nih.gov |

| Activation of Survival Pathways | Design inhibitors for key survival proteins (e.g., kinases) in resistant cells. | Benzoxazoles have been developed as potent inhibitors of kinases like VEGFR-2 involved in cancer cell survival. nih.gov |

Q & A

Q. What are the recommended methods for synthesizing 2-Oxo-1,3-benzoxathiol-5-yl acetate, and how can purity be verified?

Methodology :

- Synthesis : A common approach involves acetylation of the hydroxyl group in the parent benzoxathiolone scaffold under anhydrous conditions. For example, refluxing with acetic anhydride in the presence of a catalyst (e.g., pyridine) for 4–6 hours. Similar procedures are detailed for related esters in synthesis protocols .

- Purity Verification : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Confirm structural integrity via H NMR (e.g., acetyl group resonance at δ 2.1–2.3 ppm) and IR spectroscopy (C=O stretch at ~1740 cm). X-ray crystallography (as in structural reports for analogous compounds ) can resolve ambiguities in stereochemistry.

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodology :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks. Inspect gloves for integrity before use and dispose of contaminated gloves properly .

- Exposure Response : For skin contact, wash immediately with soap and water. In case of eye exposure, rinse for 15 minutes with saline or water. Consult a physician and provide the safety data sheet (SDS) for reference .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Methodology :

- Stability Studies : Incubate the compound in buffers of different pH (e.g., pH 3–10) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (tracking absorbance at λ_max) or LC-MS over 24–72 hours. For thermal stability, perform TGA/DSC analysis to identify decomposition temperatures .

Advanced Research Questions

Q. How should researchers address contradictory spectral data during structural elucidation?

Methodology :

- Data Cross-Validation : Combine multiple techniques (e.g., C NMR, DEPT-135, and HSQC) to resolve ambiguities in carbonyl or aromatic signals. For example, overlapping peaks in H NMR can be clarified using 2D-COSY. If crystallinity permits, single-crystal X-ray diffraction provides definitive structural confirmation .

- Computational Modeling : Optimize the molecular geometry using DFT (e.g., B3LYP/6-31G* basis set) and simulate NMR/IR spectra for comparison with experimental data.

Q. What strategies are effective in optimizing reaction yields for derivatives of this compound?

Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a 3 factorial design can identify optimal conditions for nucleophilic substitution reactions.

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress in real time. Adjust reagent stoichiometry based on intermediate formation rates .

Q. How can researchers investigate the compound’s potential as an enzyme inhibitor or bioactive agent?

Methodology :

- In Vitro Assays : Conduct enzyme inhibition studies (e.g., acetylcholinesterase or cytochrome P450) using kinetic assays. Measure IC values via fluorometric or colorimetric methods (e.g., Ellman’s reagent for thiol-dependent enzymes).

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) using the compound’s crystallographic data to predict binding affinities to target proteins. Validate with SPR (surface plasmon resonance) for binding kinetics.

Q. What analytical approaches resolve discrepancies in stability data across different research groups?

Methodology :

- Interlaboratory Comparison : Standardize protocols (e.g., ISO/IEC 17025) for sample preparation and instrumentation calibration. Share raw data (e.g., chromatograms, spectral deconvolution parameters) to identify methodological variances.

- Advanced Degradation Studies : Use high-resolution mass spectrometry (HRMS) to identify degradation products. Compare fragmentation patterns under controlled oxidative (e.g., HO) and hydrolytic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.